8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Description
8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H16BrFN6O2 and its molecular weight is 483.301. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in reactions leading to the formation of various triazole derivatives. For example, a study by Khaliullin et al. (2014) explored reactions of similar triazole compounds resulting in the synthesis of dihydrothiazolo[3,2-b]-1,2,4-triazoles, indicating the compound's potential in creating new chemical entities (Khaliullin et al., 2014).
Biological Activities
- 8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione and its derivatives show potential in the field of antimicrobial and antifungal activities. A study by Ohloblina et al. (2022) demonstrates the biological activity of related 1,2,4-triazole derivatives, highlighting their antimicrobial and healing properties in veterinary applications (Ohloblina et al., 2022).
Radiolabelling and Imaging
- Derivatives of 1,2,4-triazole, such as the compound , can be used in radiolabelling for PET imaging. Flagothier Jessica et al. (2013) developed a [18F] prosthetic group using a similar triazole derivative for specific ligation with peptides, demonstrating its application in advanced imaging techniques (Flagothier Jessica et al., 2013).
Chemical Synthesis and Modification
- The compound is involved in various synthetic processes for creating new chemical structures. Sena et al. (2007) described the synthesis of compounds like 2-[(2-Fluorophenylamino)methyl]-isoindole-1,3-dione, highlighting the versatility of similar triazole compounds in synthetic chemistry (Sena et al., 2007).
Properties
IUPAC Name |
8-(4-bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN6O2/c1-26-18-16(19(30)27(2)21(26)31)28(11-13-5-3-4-6-15(13)23)20-25-24-17(29(18)20)12-7-9-14(22)10-8-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWKBZBARCMVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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